molecular formula C7H4Cl2O2 B195198 2,4-Dichlorobenzoic acid CAS No. 50-84-0

2,4-Dichlorobenzoic acid

Cat. No.: B195198
CAS No.: 50-84-0
M. Wt: 191.01 g/mol
InChI Key: ATCRIUVQKHMXSH-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzoic acid is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2 and 4 positions. This compound is known for its white to slightly yellowish crystalline powder appearance and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzoic acid can be synthesized through the liquid-phase oxidation of 2,4-dichlorotoluene. This process involves using a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction is typically carried out at temperatures ranging from 100°C to 220°C, with the presence of a catalyst containing cobalt, manganese, and bromine .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a bacterial metabolite, participating in metabolic reactions within bacteria. The compound’s chlorinated structure allows it to engage in various biochemical processes, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorobenzoic acid
  • 2,5-Dichlorobenzoic acid
  • 2,6-Dichlorobenzoic acid
  • 3,4-Dichlorobenzoic acid
  • 4-Chlorobenzoic acid

Uniqueness

2,4-Dichlorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that may not be feasible with other chlorobenzoic acid derivatives .

Biological Activity

2,4-Dichlorobenzoic acid (2,4-DCBA) is a chlorinated aromatic compound with significant biological activity, particularly in the fields of antimicrobial research and enzyme inhibition. This article summarizes its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is a derivative of benzoic acid where two chlorine atoms are substituted at the 2 and 4 positions. Its molecular formula is C7_7H4_4Cl2_2O2_2, with a molar mass of 191 g/mol. The compound is known for its stability and solubility in organic solvents, making it a useful intermediate in various chemical syntheses.

Antimicrobial Activity

Research Findings:
A study evaluated the antimicrobial properties of 2,4-DCBA derivatives through in vitro screening. The results indicated that certain derivatives exhibited potent activity against both bacterial strains and fungi. For instance, compounds derived from 2,4-DCBA showed significant effectiveness against Aspergillus niger and Candida albicans, with specific compounds demonstrating higher antifungal activity than others .

Table 1: Antimicrobial Activity of 2,4-DCBA Derivatives

CompoundActivity Against BacteriaActivity Against Fungi
Compound 13EffectiveModerate
Compound 18EffectiveModerate
Compound 1ModerateHigh (Candida albicans)
Compound 14LowHigh (Candida albicans)

Mechanism of Action:
The antimicrobial mechanism appears to involve interactions with microbial cell membranes and enzymatic targets, leading to cell lysis or inhibition of growth. QSAR (Quantitative Structure-Activity Relationship) studies have identified key structural features that correlate with antimicrobial potency, such as molar refractivity .

Enzyme Inhibition

Diabetes Management:
Recent studies have highlighted the potential of 2,4-DCBA derivatives as inhibitors of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. One derivative (Compound 3c) demonstrated threefold inhibitory potential against α-amylase and fivefold against α-glucosidase compared to the standard drug acarbose . This suggests that these compounds could be valuable in managing postprandial hyperglycemia in diabetic patients.

Table 2: Inhibitory Activity of 2,4-DCBA Derivatives on Enzymes

Compoundα-Amylase Inhibition (Fold Increase)α-Glucosidase Inhibition (Fold Increase)
Compound 3c3x5x
Acarbose (Standard)--

Environmental Impact and Bioremediation

This compound is also relevant in environmental studies due to its persistence in ecosystems. Research has identified microorganisms capable of degrading this compound in contaminated environments. For example, certain bacterial strains were shown to mineralize 2,4-DCBA effectively, suggesting potential applications in bioremediation strategies .

Adsorption Studies

In water treatment applications, studies have examined the adsorption characteristics of 2,4-DCBA on carbon nanofibers (CNFs). The maximum adsorption capacity was found to depend significantly on the concentration and pH of the solution. The highest adsorption occurred at pH levels around 3.4, indicating that electrostatic interactions play a crucial role in the removal process .

Table 3: Adsorption Capacity of CNFs for 2,4-DCBA

CNF TypeMaximum Adsorption Capacity (mmol/g)Optimal pH
CNF-Cl0.633.4
CNF-Cl-N0.503.4

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing derivatives of 2,4-dichlorobenzoic acid, and how can reaction yields be improved?

  • Methodological Answer : Derivatives like N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide can be synthesized by converting this compound to its acid chloride, followed by reaction with potassium thiocyanate to form an isothiocyanate intermediate. This intermediate is then refluxed with substituted amines in dry acetone. Yield optimization (e.g., 65%) requires strict control of reaction time (3–18 hours), solvent purity (e.g., absolute ethanol), and stoichiometric ratios. Monitoring via TLC ensures reaction completion .

Q. How can researchers accurately determine the solubility of this compound in organic solvents?

  • Methodological Answer : Solubility in alcohols (e.g., ethanol) is best measured using a static equilibrium method (mole fraction solubility = 0.06087 at 298.15 K) rather than dynamic methods, which may underestimate values by >15% due to kinetic limitations. Data should be fitted to the modified Apelblat equation (Eq. 8) to assess internal consistency, with mean relative deviations (MRD) <5% indicating reliable datasets .

Q. What experimental approaches are recommended for determining the pKa of this compound?

  • Methodological Answer : Use potentiometric titration (0.01–0.002 M solutions in water) with glass/calomel electrodes for direct measurement (pKa = 2.76 ± 0.03). For low-solubility scenarios, spectrophotometric methods (UV-Vis at 236–254 nm) in acidic media (0.48–0.96 M HCl) can calculate pKa via absorbance-pH curves. Cross-validate results with computational models (e.g., substituent additive effects) to resolve discrepancies .

Advanced Research Questions

Q. How should researchers reconcile contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies (e.g., 15% difference between static and dynamic methods) arise from experimental design. Prioritize datasets with controlled temperature (±0.1 K) , solvent purity (HPLC-grade), and equilibration times (>12 hours). Statistical tools like the Wilcoxon signed-rank test can identify systematic errors, while meta-analysis of historical data (e.g., Chantoni vs. Wang studies) clarifies outliers .

Q. What protocols are recommended for designing toxicological studies on this compound?

  • Methodological Answer : Follow OECD guidelines for acute toxicity assays, using in vivo models (e.g., rodents) and in vitro hepatocyte cultures. Measure biomarkers like hepatic CYP450 activity and urinary metabolites (e.g., chlorinated phenols) via LC-MS/MS. For chronic exposure, employ dose-response modeling with benchmark dose (BMD) analysis, referencing ATSDR toxicological profiles for dose thresholds .

Q. How can environmental detection and impact studies of this compound be structured?

  • Methodological Answer : Use solid-phase extraction (SPE) followed by HPLC-UV or GC-MS to quantify this compound in water/sediment samples (detection limit ≈ 0.1 ppb). Assess bioaccumulation in aquatic organisms (e.g., algae, fish) via bioconcentration factors (BCF). For ecosystem impact, integrate ecotoxicological indices (e.g., EC50 for Daphnia magna) with regional pollution surveys .

Q. What computational strategies are effective for modeling this compound interactions with biological targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and H-bonding sites. Molecular docking (AutoDock Vina) against enzymes like urease or ribonucleotide reductase (RNR) identifies binding affinities. Validate predictions with in vitro inhibition assays (IC50) and crystallographic data (e.g., PDB entries) .

Q. How does the ionization state of this compound affect its stability under varying pH conditions?

  • Methodological Answer : At pH < pKa (2.76), the non-ionized form dominates, showing UV absorption shifts (λmax ≈ 240–250 nm) and reduced aqueous solubility. Stability studies in buffers (pH 1–12) with HPLC monitoring reveal degradation products (e.g., decarboxylated chlorophenols). Use Arrhenius kinetics (40–60°C) to predict shelf-life under storage conditions .

Q. What analytical techniques are suitable for characterizing degradation pathways of this compound?

  • Methodological Answer : Employ LC-QTOF-MS to identify transient intermediates (e.g., hydroxylated or dechlorinated species) during advanced oxidation processes (AOPs). Isotopic labeling (e.g., ¹⁴C-tracers) quantifies mineralization rates. Pair with EPR spectroscopy to detect radical species (•OH, Cl•) in photocatalytic degradation systems .

Properties

IUPAC Name

2,4-dichlorobenzoic acid
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InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
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InChI Key

ATCRIUVQKHMXSH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)O
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Molecular Formula

C7H4Cl2O2
Record name 2,4-DICHLOROBENZOIC ACID
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DSSTOX Substance ID

DTXSID0024977
Record name 2,4-Dichlorobenzoic acid
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Molecular Weight

191.01 g/mol
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Physical Description

2,4-dichlorobenzoic acid is a white to slightly yellowish powder. (NTP, 1992)
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

50-84-0
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Melting Point

315 to 320 °F (NTP, 1992)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dichlorobenzoic acid
2,4-Dichlorobenzoic acid
2,4-Dichlorobenzoic acid
2,4-Dichlorobenzoic acid
2,4-Dichlorobenzoic acid
2,4-Dichlorobenzoic acid

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